ethyl 7-[(E)-2-(dimethylamino)vinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
“Ethyl 7-[(E)-2-(dimethylamino)vinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a chemical compound . It belongs to the class of compounds known as [1,2,4]triazolo[1,5-a]pyrimidines .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
Molecular Structure Analysis
The molecular formula of this compound is C13H17N5O2 and it has a molecular weight of 275.31 .
Chemical Reactions Analysis
The reactivity of similar compounds is often due to the ambident nucleophilicity of enamines and electrophilicity of enones . They can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . In addition, they can be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .
Scientific Research Applications
Chemical Reactions and Synthesis
- Ethyl 7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5]pyrimidine-6-ylcarboxylates react with hydrazine in various solvents, leading to regiospecific and regioselective cyclizations. In certain solvents like dimethyl formamide, the formation of a pyridone cycle is observed, whereas in acetic or propionic acid, a regioselective cyclization results in fused 1,2-diazepines (Didenko et al., 2010).
- In another synthesis approach, coupling of 3-substituted 1,2,4-triazole-5-diazonium salts with ethyl acetoacetate leads to 1,2,4-triazol-5-ylhydrazones, which further react to form 4-[2-(dimethylamino)-vinyl][1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylates (Mawlood et al., 2020).
Structural and Mechanistic Studies
- The compound (E)-ethyl 3-(dimethylamino)-2-(7,9-diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)acrylate, a derivative, was synthesized and its structure was determined using various spectroscopic methods. This research provides insights into the structural and mechanistic aspects of such compounds (Gomha & Farghaly, 2011).
- A study on the tuberculostatic activity of structural analogs of this compound highlights the potential biomedical applications of these derivatives in treating tuberculosis. The structure-activity relationships of these compounds were analyzed to understand their efficacy (Titova et al., 2019).
Antimicrobial Properties
- Some derivatives of this compound, particularly those incorporating a thiophene moiety, have been studied for their antimicrobial properties. The antibacterial and antifungal activities of these synthesized compounds were evaluated, with certain compounds exhibiting higher potency than standard drugs against specific fungal species (Mabkhot et al., 2016).
properties
IUPAC Name |
ethyl 7-[(E)-2-(dimethylamino)ethenyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-5-20-12(19)11-9(2)16-13-14-8-15-18(13)10(11)6-7-17(3)4/h6-8H,5H2,1-4H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVHXDOGEFNCKK-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC=N2)N=C1C)C=CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N2C(=NC=N2)N=C1C)/C=C/N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 7-[(E)-2-(dimethylamino)vinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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